Squalene Synthase Inhibitory Activity: Furan-Chalcone Scaffold vs. Established SQS Inhibitor Chemotypes
This compound inhibits squalene synthase with an IC50 of 600 nM in rat liver microsomes using [3H] farnesyl pyrophosphate as substrate [1]. This places its potency approximately 7- to 900-fold lower than clinically investigated SQS inhibitors: YM-53601 (IC50 90 nM in the same rat liver microsome system) and RPR107393 (IC50 0.6-0.9 nM) . While less potent, this compound represents a structurally distinct furan-chalcone chemotype, whereas YM-53601 and RPR107393 belong to quinoline and cyclobutane-based series, respectively. Its moderate potency with a novel scaffold makes it a suitable starting point for hit-to-lead optimization campaigns where intellectual property freedom-to-operate is a priority.
| Evidence Dimension | Squalene synthase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM |
| Comparator Or Baseline | YM-53601: IC50 = 90 nM; RPR107393: IC50 = 0.6-0.9 nM (both in rat liver microsomes) |
| Quantified Difference | Target compound is 6.7-fold less potent than YM-53601 and 667- to 1000-fold less potent than RPR107393 |
| Conditions | Rat liver microsomes; [3H] farnesyl pyrophosphate substrate; 10 min preincubation (target compound); comparable conditions for comparators |
Why This Matters
The furan-chalcone scaffold offers a structurally novel starting point for SQS inhibitor development with distinct IP positioning compared to clinically precedented chemotypes, despite lower intrinsic potency requiring optimization.
- [1] BindingDB Entry BDBM50643803 (CHEMBL5569476). IC50: 600 nM. Inhibition of squalene synthase in rat liver microsomes. Source: Daiichi Sankyo RD Novare Co., Ltd. Curated by ChEMBL. Citing PMID 38517948: Haginoya N et al. J Med Chem. 2024;67(7):5305-5314. View Source
